molecular formula C9H6N2OS2 B3592728 5-(2-Pyridylmethylene)rhodanine

5-(2-Pyridylmethylene)rhodanine

Cat. No.: B3592728
M. Wt: 222.3 g/mol
InChI Key: QUNOTGGCROUUQP-ALCCZGGFSA-N
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Description

5-(2-Pyridylmethylene)rhodanine is a heterocyclic compound that features a rhodanine core with a pyridylmethylene substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridylmethylene)rhodanine typically involves the condensation of rhodanine with 2-pyridinecarboxaldehyde. One common method is the Knoevenagel condensation, which is carried out under solvent-free conditions using 2-hydroxyethylammonium acetate as a catalyst. This method is favored for its high yield, short reaction time, and environmentally benign conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyridylmethylene)rhodanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, thioesters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Pyridylmethylene)rhodanine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a rhodanine core with a pyridylmethylene substituent, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

(5Z)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTGGCROUUQP-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-01-4
Record name Rhodanine, 5-(2-pyridylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Pyridylmethylene)rhodanine
Reactant of Route 2
5-(2-Pyridylmethylene)rhodanine

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